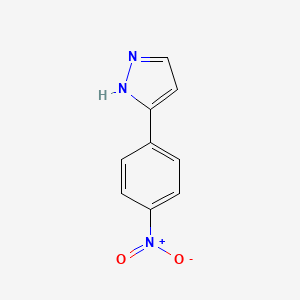
4-(4-Methoxyphenoxy)benzonitrile
Übersicht
Beschreibung
4-(4-Methoxyphenoxy)benzonitrile is a compound that features a benzonitrile moiety linked to a methoxyphenyl group through an ether bond. This structure is a common motif in various chemical compounds that exhibit a range of properties and applications, including liquid crystalline behavior, luminescence, and use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4-(4-Methoxyphenoxy)benzonitrile often involves the formation of ether bonds and subsequent functional group transformations. For instance, a series of related compounds with bent-core structures were synthesized and characterized by spectral techniques, indicating the versatility of the core structure in forming liquid crystalline materials . Another related compound, 4-(4-methylphenoxy)benzylamine, was synthesized through etherification and reduction, showcasing the reactivity of the benzonitrile group and its potential for further transformations .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Methoxyphenoxy)benzonitrile has been studied using various spectroscopic methods. Single crystal X-ray analysis of related compounds revealed slightly non-planar unsymmetrical bent structures with nonconventional H-bond interactions, which contribute to their liquid crystalline phases . Additionally, a comparative DFT study on a novel Schiff base compound related to 4-(4-Methoxyphenoxy)benzonitrile provided insights into the optimized geometric structures and vibrational properties, highlighting the importance of theoretical methods in understanding the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of the methoxyphenyl group in 4-(4-Methoxyphenoxy)benzonitrile can be inferred from studies on similar compounds. For example, 4-methoxyphenol, which shares the methoxyphenyl moiety, undergoes nitration and oxidation reactions with nitrous acid, leading to a mixture of products including benzoquinone and 4-methoxy-2-nitrophenol . This indicates that the methoxyphenyl group can participate in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxyphenoxy)benzonitrile-related compounds have been extensively studied. Compounds with shorter alkoxy chain lengths were found to exhibit nematic phases, while those with longer chains showed orthorhombic columnar phases, demonstrating the impact of molecular structure on liquid crystalline behavior . Optical studies of these compounds revealed good blue emission properties, which could be useful in optoelectronic applications . Electrochemical studies provided information on the band gap and frontier molecular orbital energy levels, which are crucial for understanding the electronic properties of these materials .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study by Erzunov et al. (2023) focuses on the synthesis and crystal structures of 4-phenoxy-substituted phthalonitriles, including those with methoxy groups. Their findings highlight the significance of short contacts over van der Waals interactions in molecular packing, which could be crucial for understanding the structural properties of compounds like 4-(4-Methoxyphenoxy)benzonitrile (Erzunov et al., 2023).
Liquid Crystal Research
Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with structures similar to 4-(4-Methoxyphenoxy)benzonitrile. These compounds displayed unique liquid crystalline behaviors and potential as mesogens. Their research is pivotal in understanding the liquid crystalline properties of similar compounds (Ahipa et al., 2014).
Structural and Vibrational Property Studies
Alver et al. (2011) prepared a Schiff base compound structurally related to 4-(4-Methoxyphenoxy)benzonitrile. They used FT-IR and XRD spectroscopy for experimental and theoretical investigations, providing insights into the structural and vibrational properties of such compounds (Alver et al., 2011).
Catalysis and Synthesis
Thomas, Prathapan, and Sugunan (2007) described the use of solid-acid catalysts for the dehydration of aldoximes, leading to the production of nitriles like 4-methoxybenzonitrile. This research provides a green and efficient method for synthesizing nitriles, which could be relevant for 4-(4-Methoxyphenoxy)benzonitrile synthesis (Thomas, Prathapan, & Sugunan, 2007).
Inhibition Studies
Research by Nihei and Kubo (2019) identified 4-methoxybenzonitrile as a novel mushroom tyrosinase inhibitor. This suggests potential applications of 4-(4-Methoxyphenoxy)benzonitrile in similar biochemical inhibition studies (Nihei & Kubo, 2019).
Material Science Applications
Han et al. (2019) synthesized low melting phthalonitrile monomers containing methoxyl groups for potential use in resins. This research is pertinent for understanding the material properties of related compounds like 4-(4-Methoxyphenoxy)benzonitrile (Han et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNXINOPSYVXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363417 | |
| Record name | 4-(4-methoxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)benzonitrile | |
CAS RN |
78338-68-8 | |
| Record name | 4-(4-Methoxyphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78338-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)





![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)
